8-Azido-octanoyl-OSu (CAS 2576471-56-0) is a heterobifunctional crosslinking reagent comprising an amine-reactive N-hydroxysuccinimide (NHS) ester and a click-reactive azide group, separated by an 8-carbon aliphatic spacer . In procurement and material selection, this compound is primarily evaluated for its dual reactivity, enabling the stable acylation of primary amines (such as lysine residues on proteins or aminated surfaces) followed by copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition [1]. The defining procurement attribute of this specific molecule is its C8 (octanoyl) chain, which provides a defined intermediate hydrophobicity (LogP ~2.2) and a specific spatial separation (~10 Å) that distinguishes it from shorter aliphatic or highly polar PEGylated alternatives in the synthesis of targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs) [2].
Substituting 8-Azido-octanoyl-OSu with close analogs alters both processability and final conjugate performance. Replacing it with the unactivated free acid (8-azidooctanoic acid) requires in situ activation with EDC/NHS, which introduces water-soluble urea byproducts, increases batch-to-batch variability, and generally reduces primary amine acylation yields [1]. Conversely, substituting the C8 aliphatic spacer with a shorter C4 spacer (Azido-butyryl-OSu) often leads to steric hindrance during the subsequent click reaction, particularly when conjugating bulky payloads to dense protein surfaces [2]. Furthermore, replacing the aliphatic chain with a PEGylated equivalent (e.g., Azido-PEG4-NHS) fundamentally shifts the lipophilicity of the conjugate; while PEG enhances aqueous solubility, it can severely compromise the passive cell membrane permeability required for intracellular therapeutics like PROTACs [3].
When functionalizing primary amines, the pre-activated NHS ester of 8-Azido-octanoyl-OSu eliminates the need for in situ coupling reagents. Standard bioconjugation protocols utilizing the pre-activated OSu ester routinely achieve >90% acylation efficiency within 1-2 hours at pH 7.2-8.0 . In contrast, using the baseline free acid (8-azidooctanoic acid) requires EDC/NHS activation, which is prone to rapid hydrolysis in aqueous buffers, often limiting final conjugation yields to 60-75% and requiring additional size-exclusion chromatography to remove coupling byproducts [1].
| Evidence Dimension | Amine acylation yield in aqueous buffer |
| Target Compound Data | 8-Azido-octanoyl-OSu (>90% yield, 1-2 hours) |
| Comparator Or Baseline | 8-azidooctanoic acid + EDC/NHS (60-75% yield) |
| Quantified Difference | 15-30% higher yield with elimination of coupling reagent byproducts |
| Conditions | Aqueous buffer, pH 7.2-8.0, room temperature |
Procuring the pre-activated OSu ester streamlines manufacturing workflows, improves batch reproducibility, and reduces downstream purification burden.
The 8-carbon spacer of 8-Azido-octanoyl-OSu provides approximately 10 Å of distance between the target amine and the reactive azide group. When conjugating bulky payloads (such as fluorophores or cytotoxic drugs) via SPAAC (e.g., with DBCO reagents), this extended spacer reduces steric clash at the biomacromolecule surface [1]. Compared to shorter aliphatic linkers like Azido-butyryl-OSu (C4, ~5 Å), the C8 spacer can increase the pseudo-first-order rate constant of the cycloaddition and improve final payload loading (Drug-Antibody Ratio) by up to 20-40% on sterically hindered target sites [2].
| Evidence Dimension | Conjugation efficiency for bulky SPAAC payloads |
| Target Compound Data | 8-Azido-octanoyl-OSu (C8 spacer, ~10 Å) |
| Comparator Or Baseline | Azido-butyryl-OSu (C4 spacer, ~5 Å) |
| Quantified Difference | 20-40% improvement in payload loading at sterically hindered sites |
| Conditions | SPAAC conjugation with DBCO-functionalized payloads on folded proteins |
Selecting the C8 spacer over a C4 spacer minimizes steric failure during the high-value payload attachment phase of ADC or probe synthesis.
In the design of heterobifunctional degraders (PROTACs), the linker must balance flexibility with cell permeability. 8-Azido-octanoyl-OSu possesses a calculated LogP of approximately 2.2, contributing hydrophobic character to the final conjugate [1]. When substituted with a similarly sized PEGylated linker (e.g., Azido-PEG4-NHS, LogP < 0), the resulting conjugate experiences a significant drop in lipophilicity. For targets requiring passive membrane diffusion, replacing a PEG4 linker with an aliphatic C8 chain has been shown to recover or enhance intracellular accumulation, which is a critical pharmacokinetic parameter for PROTAC efficacy [2].
| Evidence Dimension | Linker contribution to calculated LogP |
| Target Compound Data | 8-Azido-octanoyl-OSu (LogP ~2.2) |
| Comparator Or Baseline | Azido-PEG4-NHS (LogP < 0) |
| Quantified Difference | >2.0 LogP unit shift towards lipophilicity |
| Conditions | In silico physicochemical profiling for PROTAC linker selection |
Buyers formulating intracellular drugs must prioritize aliphatic linkers like C8 over PEG when passive cell membrane permeability is the limiting factor.
Utilized when connecting target-binding ligands to E3 ligase recruiters, specifically where an aliphatic C8 chain is required to maintain passive cell permeability (LogP > 2) compared to highly polar PEGylated alternatives [1].
Procured to first acylate surface exposed lysine residues on monoclonal antibodies, creating a stable, sterically accessible (~10 Å extended) azide-functionalized intermediate ready for SPAAC or CuAAC payload attachment [2].
Applied to aminated surfaces (e.g., glass slides, nanoparticles, or chitosan matrices) to introduce click-reactive azides without the need for in situ EDC/NHS activation, ensuring high reproducibility and eliminating urea byproduct contamination [3].